molecular formula C28H26N2O2 B14985274 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14985274
M. Wt: 422.5 g/mol
InChI Key: IUEIRYBRVJSDEK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features an indole moiety, a benzofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: DCC or other carbodiimides

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both indole and benzofuran moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H26N2O2/c1-17-13-22-19(3)27(32-26(22)14-18(17)2)28(31)30-15-23(20-9-5-4-6-10-20)24-16-29-25-12-8-7-11-21(24)25/h4-14,16,23,29H,15H2,1-3H3,(H,30,31)

InChI Key

IUEIRYBRVJSDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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